UNC 1215 -

UNC 1215

Catalog Number: EVT-1533943
CAS Number:
Molecular Formula: C32H43N5O2
Molecular Weight: 529.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent inhibitor of L3MBTL3 methyllysine (Kme) reader domain (IC50 = 40 nM; Kd = 120 nM). Displays >100-fold selectivity over a panel of histone methyltransferases, kinases, ion channels and 7-TM receptors. Disrupts subnuclear localization and foci formation of fluorescently-labeled L3MBTL3 in HEK293 cells.
Overview

UNC 1215 is a potent and selective chemical probe designed to target the methyllysine reading function of the L3MBTL3 protein, which is part of the malignant brain tumor family of chromatin-interacting transcriptional repressors. This compound has garnered attention for its ability to selectively inhibit L3MBTL3, demonstrating a dissociation constant (K_d) of 120 nM and an inhibitory concentration (IC50) of approximately 40 nM . Its development was a collaborative effort involving the Structural Genomics Consortium and the Center for Integrative Chemical Biology and Drug Discovery at the University of North Carolina at Chapel Hill, marking it as the first chemical probe specifically targeting a methyllysine-binding protein .

Source

The compound was discovered through systematic screening and optimization processes aimed at identifying selective inhibitors for methyllysine reader domains. The research highlighted its unique binding properties and its potential applications in studying epigenetic regulation and cancer biology .

Classification

UNC 1215 falls under the category of small-molecule inhibitors, specifically targeting proteins involved in epigenetic regulation. It is classified as a chemical probe due to its utility in biological research, particularly in understanding the role of L3MBTL3 in cellular processes and disease mechanisms .

Synthesis Analysis

Methods

The synthesis of UNC 1215 involves several key steps that utilize organic chemistry techniques to construct its complex molecular framework. The compound's structure can be described as N-phenyl-2,5-bis[4-(pyrrolidin-1-yl)piperidine-1-carbonyl]aniline, indicating a multi-ring system with various functional groups designed for specific interactions with target proteins .

Technical Details

The synthetic route typically involves:

  1. Formation of the Aniline Core: Starting with an aniline derivative, reactions are conducted to introduce the necessary substituents.
  2. Pyrrolidine Incorporation: Pyrrolidine groups are added through coupling reactions, which may involve activating agents to facilitate the formation of amide bonds.
  3. Purification: The final compound is purified using techniques such as chromatography to ensure high purity suitable for biological assays.

Detailed reaction conditions, including temperature, solvents, and catalysts used during each step, are crucial for optimizing yield and purity but are often proprietary or unpublished.

Molecular Structure Analysis

Structure

UNC 1215 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with L3MBTL3. The molecular formula is C32H43N5O2C_{32}H_{43}N_{5}O_{2}, with a molecular weight of 529.72 g/mol.

Chemical Reactions Analysis

Reactions

UNC 1215 primarily acts as an inhibitor by competing with methylated lysine residues for binding to L3MBTL3. This competitive inhibition disrupts normal protein interactions within the cell, particularly affecting gene transcription processes regulated by this protein family .

Technical Details

The compound's effectiveness can be assessed through various biochemical assays:

  1. AlphaScreen Assays: These assays measure the binding affinity of UNC 1215 to L3MBTL3 in the presence of methylated peptides.
  2. Fluorescence Recovery After Photobleaching: This technique evaluates how UNC 1215 affects the mobility and localization of L3MBTL3 within cells.

Data from these assays indicate that UNC 1215 significantly reduces the recovery time of fluorescently-labeled L3MBTL3 fusion proteins, demonstrating its impact on protein dynamics within cellular environments .

Mechanism of Action

Process

UNC 1215 operates by binding within the Kme-binding pocket of L3MBTL3's MBT domains. This binding prevents L3MBTL3 from recognizing its natural substrates—methylated lysine residues—thereby inhibiting its transcriptional repression capabilities .

Data

Experimental results reveal that UNC 1215 alters cellular interactions involving L3MBTL3, including promoting new interactions with proteins like BCLAF1, which is implicated in DNA damage repair and apoptosis . The binding dynamics suggest a unique polyvalent interaction mode that enhances selectivity over other similar proteins.

Physical and Chemical Properties Analysis

Physical Properties

UNC 1215 is characterized by:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 26 mg/mL.
  • Stability: Stable under standard laboratory conditions when stored appropriately.

Chemical Properties

Key chemical properties include:

  • pKa Values: Indicative of its ionization state at physiological pH.
  • LogP: Reflecting its lipophilicity, which influences cell membrane permeability.

These properties are essential for understanding how UNC 1215 behaves in biological systems and its potential pharmacokinetic profiles .

Applications

Scientific Uses

UNC 1215 serves as a valuable tool in various research contexts:

  1. Epigenetic Research: Investigating the role of methyllysine readers in gene expression regulation.
  2. Cancer Biology: Exploring therapeutic avenues by targeting L3MBTL3's role in tumorigenesis.
  3. Cellular Dynamics Studies: Analyzing protein localization and interaction networks within cells.

Its ability to selectively inhibit L3MBTL3 makes it an important compound for dissecting complex biological pathways related to epigenetics and cancer progression .

Introduction to UNC 1215: Context and Significance in Epigenetic Research

Definition and Structural Classification of UNC 1215 as a Methyl-Lysine Reader Domain Inhibitor

UNC1215 (chemical name: N-Phenyl-2,5-bis({[4-(pyrrolidin-1-yl)piperidin-1-yl]carbonyl})aniline) is a synthetic organic molecule with molecular formula C₃₂H₄₃N₅O₂ and molecular weight 529.72 g/mol. Structurally, it features a central meta-phenylamine core symmetrically substituted with two identical 4-(pyrrolidin-1-yl)piperidinyl benzamide moieties. This design creates a bivalent architecture critical for its unique mechanism of action. UNC1215 functions as a potent, competitive inhibitor that displaces mono- and dimethyl-lysine containing peptides from the aromatic cage binding pocket of L3MBTL3's MBT domains. Biochemical characterization demonstrates high-affinity binding with a dissociation constant (Kd) of 120 nM measured by isothermal titration calorimetry (ITC) and half-maximal inhibitory concentration (IC₅₀) of 40 nM in AlphaScreen methylated histone peptide competition assays [1] [3] [6].

The revolutionary mechanism of UNC1215 was elucidated through X-ray crystallography (PDB: 4FL6), revealing an unexpected polyvalent 2:2 stoichiometry where each UNC1215 molecule bridges two L3MBTL3 proteins. Specifically, one "arm" of UNC1215 inserts its pyrrolidine nitrogen deep into the aromatic cage of MBT domain 2 (comprising F387, F405, W408, Y412) of one L3MBTL3 molecule, forming a critical hydrogen bond with aspartic acid residue D381. Simultaneously, the other arm engages MBT domain 1 (D274-containing) of a second L3MBTL3 molecule. This reciprocal binding creates a dimeric complex that competitively blocks endogenous methyl-lysine substrate recognition. Mutagenesis studies confirm this mechanism: the D381A mutation in MBT domain 2 completely abolishes binding, while the D274A mutation in MBT domain 1 reduces affinity approximately 30-fold [2] [4] [6].

Historical Development and Discovery in Collaboration with the Structural Genomics Consortium (SGC)

The discovery of UNC1215 emerged from a collaborative partnership between the Center for Integrative Chemical Biology and Drug Discovery (CICBDD) at the University of North Carolina at Chapel Hill and the Structural Genomics Consortium (SGC). This initiative specifically targeted the underexplored "druggability" of methyl-lysine reader domains, which had remained chemically intractable despite their biological significance. The program employed a target-class cross-screening approach with initial compound designs focused on dibasic structures capable of engaging multiple binding elements within reader domains. The initial lead compound, UNC1021, exhibited only modest affinity until strategic medicinal chemistry optimization introduced an aniline ring to the molecular core, dramatically enhancing potency and selectivity, resulting in UNC1215 [2] [4].

The SGC played a pivotal role in the rigorous characterization and dissemination of UNC1215 as a chemical probe according to established best practices. This included comprehensive selectivity profiling across diverse target families, cellular target engagement validation, and provision of a matched negative control compound (UNC1079). UNC1079, the piperidine analog of the early lead UNC1021, exhibits drastically reduced potency (>10 μM IC₅₀ against L3MBTL3; >1000-fold weaker than UNC1215), enabling researchers to distinguish specific L3MBTL3 inhibition from off-target effects. The SGC-UNC partnership exemplified open science principles by placing all structural data (co-crystal structures), assay protocols, and compound characterization data in the public domain without restriction, accelerating epigenetic research globally [2] [3] [10].

Role of UNC 1215 in Advancing Epigenetic Probe Research

UNC1215 established a foundational precedent for targeting methyl-lysine reader domains, demonstrating that high potency and selectivity were achievable despite the challenging nature of protein-peptide interactions. Its development proved the druggability of MBT domains and provided a roadmap for subsequent probe discovery against related epigenetic readers. Comprehensive selectivity profiling revealed UNC1215's remarkable specificity: >50-fold selectivity against other human MBT family members (L3MBTL1 IC₅₀ = 2 μM; L3MBTL4 IC₅₀ = 11 μM) and minimal activity against a broad panel of >200 other Kme reader domains, including chromodomains (CBX7 IC₅₀ >30 μM), Tudor domains (UHRF1 IC₅₀ >30 μM), and PHD fingers (JARID1A IC₅₀ >30 μM). Furthermore, UNC1215 showed negligible inhibition (<50% at 250 μM) against a panel of histone methyltransferases, no significant binding to bromodomains or histone demethylases in thermal shift assays, and minimal activity against 49 kinases except moderate inhibition of FLT3 (64% at 10 μM). While UNC1215 exhibited binding to muscarinic receptors (M1 Ki=97 nM), this occurred at concentrations significantly higher than those required for L3MBTL3 cellular engagement [2] [4] [6].

Table 2: Selectivity Profile of UNC1215

Target CategoryRepresentative TargetsActivity Against UNC1215
Primary TargetL3MBTL3Kd = 120 nM, IC₅₀ = 40 nM
MBT FamilyL3MBTL1IC₅₀ = 2 µM (50-fold selective)
L3MBTL4IC₅₀ = 11 µM
MBTD1IC₅₀ = 6 µM
Other Kme ReadersCBX7 (Chromodomain)IC₅₀ >30 µM
53BP1 (Tudor)IC₅₀ = 4 µM
UHRF1 (Tudor)IC₅₀ >30 µM
PHF23 (PHD Finger)IC₅₀ >30 µM
Other Epigenetic EnzymesHistone Methyltransferases<50% inhibition at 250 µM (10 tested)
BromodomainsTm shift <0.5°C at 10 µM (12 tested)
Histone DemethylasesTm shift <0.1°C at 50 µM (15 tested)

In cellular models, UNC1215 demonstrated direct, on-target engagement of L3MBTL3 without cytotoxicity. Key cellular phenotypes induced by UNC1215 treatment (1-10 μM) included:

  • Increased mobility of GFP-L3MBTL3 fusion proteins measured by fluorescence recovery after photobleaching (FRAP), mimicking the effect of point mutations (D274A, D381A) disrupting the Kme-binding pocket
  • Disruption of subnuclear foci formation of GFP-L3MBTL3 in HEK293 cells in a dose-dependent manner, while the negative control UNC1079 showed no effect
  • Identification of novel Kme-dependent interactions, notably with BCLAF1 (a protein implicated in DNA damage and apoptosis), through co-immunoprecipitation experiments performed in the presence of UNC1215 [2] [4] [6].

Beyond its role as a classical inhibitor, UNC1215's chemical scaffold has been repurposed for innovative therapeutic modalities. The carboxylic acid-functionalized derivative "UNC1215, acid" (4-[[2,5-Bis[[4-(1-pyrrolidinyl)-1-piperidinyl]carbonyl]phenyl]amino]benzoic acid) serves as a versatile building block for Proteolysis-Targeting Chimeras (PROTACs). By conjugating UNC1215, acid to ligands for E3 ubiquitin ligases via its carboxylic acid handle, researchers have created bifunctional degraders capable of inducing nuclear-specific degradation of target proteins, including FKBP12(F36V) and BRD2, thereby expanding the utility of L3MBTL3 targeting beyond inhibition to directed protein degradation [5].

Properties

Product Name

UNC 1215

Molecular Formula

C32H43N5O2

Molecular Weight

529.72

Synonyms

2-Phenylamino-1,4-[4-(pyrrolidinyl)piperidinyl)benzamide

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